PPAR-γ Modulation Potency: A 128-Fold Difference Between Closely Related Analogs
In a head-to-head comparison from the same patent family, two derivatives of 2-chloro-5-cyanobenzamide were evaluated for their ability to inhibit the PPAR-γ receptor. The compound N-([2,4'-bipyridin]-5-yl)-2-chloro-5-cyanobenzamide (Example 7) exhibited an IC50 of 25,500 nM [1]. In contrast, the closely related analog 2-chloro-5-cyano-N-(2-phenylpyridin-4-yl)benzamide (Example 1) showed an IC50 of 200 nM [2]. This represents a 128-fold difference in potency, solely attributable to the difference in the amide substituent.
| Evidence Dimension | PPAR-γ Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,500 nM for N-([2,4'-bipyridin]-5-yl)-2-chloro-5-cyanobenzamide |
| Comparator Or Baseline | IC50 = 200 nM for 2-chloro-5-cyano-N-(2-phenylpyridin-4-yl)benzamide |
| Quantified Difference | 128-fold difference |
| Conditions | In vitro binding assay against human PPAR-γ |
Why This Matters
This 128-fold difference demonstrates the extreme sensitivity of target engagement to subtle structural changes, emphasizing the need for precise procurement of the intended 2-chloro-5-cyanobenzamide core to achieve desired potency in PPAR-γ-related projects.
- [1] BindingDB. BDBM541407 (N-([2,4'-bipyridin]-5-yl)-2-chloro-5-cyanobenzamide). IC50: 2.55E+4 nM. Target: PPAR-γ (Human). View Source
- [2] BindingDB. BDBM541401 (2-chloro-5-cyano-N-(2-phenylpyridin-4-yl)benzamide). IC50: 200 nM. Target: PPAR-γ (Human). View Source
